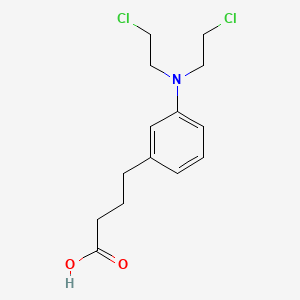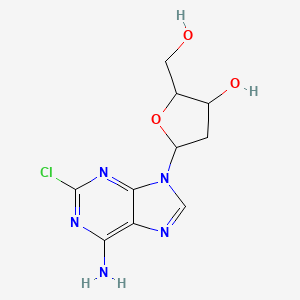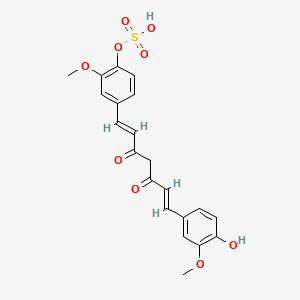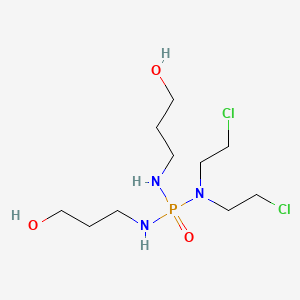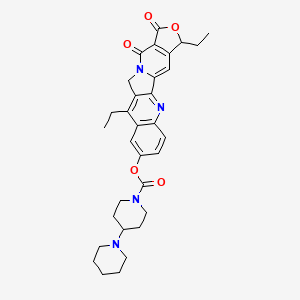
Irinotecan Lactone Impurity
Vue d'ensemble
Description
Irinotecan Lactone Impurity is a compound with the molecular formula C32H36N4O5 . It has a molecular weight of 556.7 g/mol . The IUPAC name for this compound is (5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo [10.8.0.0 2,10 .0 4,8 .0 14,19 ]icosa-1 (20),2,4 (8),12,14 (19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate .
Synthesis Analysis
Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38 . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .Molecular Structure Analysis
The molecular structure of this compound includes a lactone ring that can be spontaneously and reversibly hydrolyzed to a carboxylate open ring form . The InChI representation of the molecule is InChI=1S/C32H36N4O5/c1-3-21-22-16-20 (40-32 (39)35-14-10-19 (11-15-35)34-12-6-5-7-13-34)8-9-25 (22)33-29-24 (21)18-36-26 (29)17-23-27 (4-2)41-31 (38)28 (23)30 (36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 .Chemical Reactions Analysis
Irinotecan hydrochloride was found to degrade significantly in oxidative and base hydrolysis and photolytic degradation conditions . A high stereo-specific liquid chromatography technique was developed and validated to evaluate and quantify Irinotecan (R-enantiomer) / Irinotecan related compound D in Irinotecan hydrochloride trihydrate API .Physical and Chemical Properties Analysis
Irinotecan is a hydrophilic compound with a large volume of distribution estimated at almost 400 L/m2 at steady state . At physiological pH, the lactone-ring of irinotecan and SN-38 can be hydrolyzed to a carboxylate isoform .Applications De Recherche Scientifique
Chimiothérapie anticancéreuse
L'irinotécan est un acteur crucial de la chimiothérapie anticancéreuse et est utilisé dans le traitement de diverses tumeurs malignes depuis de nombreuses années {svg_1}. Il est utilisé dans le traitement des tumeurs solides, notamment le cancer colorectal, pancréatique et pulmonaire {svg_2}.
Pharmacogénétique
La pharmacogenétique de l'irinotécan est un élément crucial de la réponse au médicament {svg_3}. Le génotypage pour les variantes des gènes responsables de l'efflux de l'irinotécan peut être crucial pour l'optimisation du dosage et utile pour un traitement personnalisé {svg_4}.
Combinaisons médicamenteuses
L'irinotécan est souvent utilisé en association avec d'autres agents anticancéreux {svg_5}. Cette approche est utilisée pour améliorer l'efficacité du traitement et pour surmonter la résistance aux médicaments {svg_6}.
Nouvelles formulations
De nouvelles formulations d'irinotécan sont introduites pour mieux administrer le médicament et éviter les effets secondaires potentiellement mortels {svg_7}. Il s'agit notamment des formulations liposomales, des dendrimères et des nanoparticules {svg_8}.
Étude de la résistance aux médicaments
L'irinotécan est utilisé dans la recherche pour étudier les mécanismes de résistance des cellules tumorales au métabolite actif, l'éthyl-10-hydroxy-camptothécine (SN-38) {svg_9}.
Étude du comportement de dégradation
Le chlorhydrate d'irinotécan, qui contient de l'irinotécan lactone, a été soumis à diverses conditions de stress afin d'étudier son comportement de dégradation {svg_10}. Cette recherche est cruciale pour comprendre la stabilité du médicament dans différentes conditions {svg_11}.
Pharmacocinétique
La pharmacocinétique de l'irinotécan est caractérisée par une grande variabilité interindividuelle {svg_12}. Comprendre cette variabilité peut aider à optimiser le dosage et à minimiser les effets secondaires {svg_13}.
Pharmacodynamique
La pharmacodynamique de l'irinotécan implique sa conversion en son métabolite actif SN-38, qui est 100 à 1000 fois plus actif que l'irinotécan lui-même {svg_14}. Cette conversion est un aspect clé du mécanisme d'action du médicament {svg_15}.
Mécanisme D'action
Target of Action
The primary target of Irinotecan, from which the Irinotecan Lactone Impurity is derived, is topoisomerase I . This enzyme plays a crucial role in DNA replication by relaxing torsionally strained (supercoiled) DNA .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterases in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Pharmacokinetics
Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability . The clearance of Irinotecan is mainly biliary (66%) and independent of dose, estimated at 12–21 L/h/m2 . Conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min, which results in a 50% reduction in Irinotecan lactone concentration after 2.5 h, compared with end of infusion .
Result of Action
The result of Irinotecan’s action is the arrest of the cell cycle in the S-G2 phase, leading to cancer cell death . The lactone forms of Irinotecan and SN-38 were transported mainly by a passive diffusion, whereas the carboxylate forms were absorbed as a result of an active transport mechanism .
Action Environment
Irinotecan metabolism is prone to environmental and genetic influences . Genetic variants in the DNA of these enzymes and transporters could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
Safety and Hazards
Orientations Futures
The future of Irinotecan treatment includes the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity in tumors .
Analyse Biochimique
Biochemical Properties
Irinotecan Lactone Impurity plays a crucial role in biochemical reactions. It is involved in the complex metabolism of irinotecan, a topoisomerase I inhibitor . The metabolism of irinotecan involves hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the metabolism of irinotecan. The active metabolite SN-38, produced from irinotecan, has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is closely tied to its role in the metabolism of irinotecan. The conversion of irinotecan to its active metabolite SN-38 involves binding interactions with carboxylesterases, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex and can involve changes in the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of irinotecan, from which this compound is derived, can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of irinotecan. This includes interactions with enzymes such as carboxylesterases, cytochrome P450 (CYP) 3A4, and uridine diphosphate glucuronosyltransferase (UGT) 1A .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. These include interactions with transporters and binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
Current knowledge suggests that it may be involved in specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


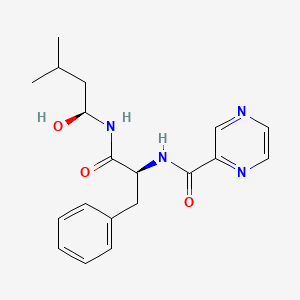

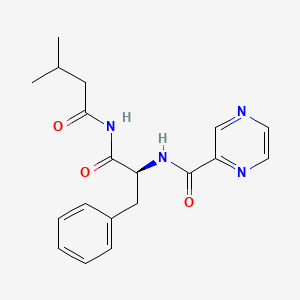

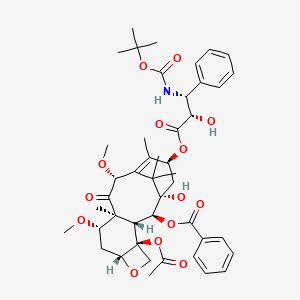
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)

